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Cat. No.: B10827816 Get Quote

For researchers, scientists, and drug development professionals, understanding the off-target

effects of kinase inhibitors is paramount for predicting potential toxicities and designing more

effective and safer therapeutics. This guide provides a comparative analysis of the off-target

kinase inhibition profiles of several prominent RET inhibitors, offering a valuable resource for

selecting the appropriate tool compounds for research and considering clinical candidates.

While a specific off-target profile for "Ret-IN-7" is not publicly available, this analysis focuses on

a selection of well-characterized multi-kinase and selective RET inhibitors to provide a

framework for comparison. The inhibitors included are the multi-kinase inhibitors Ponatinib,

Cabozantinib, and Vandetanib, which exhibit activity against RET alongside other kinases, and

the highly selective RET inhibitors Pralsetinib (BLU-667) and Selpercatinib (LOXO-292)[1][2].

Additionally, the investigational multi-kinase inhibitor AD80 is included for its potent anti-RET

activity[3][4].

Data Presentation: Off-Target Kinase Inhibition
Profiles
The following table summarizes the known off-target kinase inhibition data for the selected

compounds. This data is typically generated from large-scale kinase screening panels, such as

KINOMEscan®, which assess the binding affinity of a compound against a wide array of

kinases. Lower values (e.g., IC50 or Kd in nM) indicate stronger binding and therefore more

potent inhibition.
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Kinase
Inhibitor

Primary
Target(s)

Key Off-
Targets
(Reported
IC50/Kd or %
Inhibition)

Selectivity
Profile

Reference(s)

Ponatinib

BCR-ABL, FLT3,

KIT, PDGFR,

VEGFR, RET

FGFRs, SRC,

AKT, ERK1/2,

MEKK2

Multi-kinase [5][6][7][8]

Cabozantinib
MET, VEGFR2,

RET
AXL, KIT, FLT3 Multi-kinase

[9][10][11][12]

[13][14]

Vandetanib
VEGFR2, EGFR,

RET

VEGFR3, BRK,

TIE2
Multi-kinase

[9][11][12][13]

[14]

AD80
RET, RAF, SRC,

S6K

Not extensively

detailed in public

domain

Multi-kinase [3][4]

Pralsetinib (BLU-

667)

RET (wild-type

and mutants)

Very few

significant off-

targets reported.

Over 100-fold

more selective

for RET over

96% of 371

kinases tested.

[15][16] VEGFR2

IC50 is 81-fold

higher than RET.

Highly Selective [15][16][17][18]

Selpercatinib

(LOXO-292)

RET (wild-type

and mutants)

Minimal off-target

activity reported.

Designed for

high RET

selectivity.[1]

Low affinity for

VEGFR-family

kinases.[1]

Highly Selective
[2][19][20][21]

[22][23][24]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6267038/
https://www.researchgate.net/publication/328840079_Recent_Studies_on_Ponatinib_in_Cancers_Other_Than_Chronic_Myeloid_Leukemia
https://pmc.ncbi.nlm.nih.gov/articles/PMC6343508/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4208348/
https://www.researchgate.net/publication/367445681_Cabozantinib_Vandetanib_Pralsetinib_and_Selpercatinib_as_Treatment_for_Progressed_Medullary_Thyroid_Cancer_with_a_Main_Focus_on_Hypertension_as_Adverse_Effect
https://www.mdpi.com/1422-0067/19/10/3258
https://www.mdpi.com/1422-0067/24/3/2312
https://pubmed.ncbi.nlm.nih.gov/27429741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5639831/
https://pubmed.ncbi.nlm.nih.gov/32781914/
https://www.researchgate.net/publication/367445681_Cabozantinib_Vandetanib_Pralsetinib_and_Selpercatinib_as_Treatment_for_Progressed_Medullary_Thyroid_Cancer_with_a_Main_Focus_on_Hypertension_as_Adverse_Effect
https://www.mdpi.com/1422-0067/24/3/2312
https://pubmed.ncbi.nlm.nih.gov/27429741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5639831/
https://pubmed.ncbi.nlm.nih.gov/32781914/
https://pubmed.ncbi.nlm.nih.gov/36030982/
https://www.researchgate.net/publication/363035077_AD80_a_multikinase_inhibitor_as_a_potential_drug_candidate_for_colorectal_cancer_therapy
https://pubchem.ncbi.nlm.nih.gov/compound/Pralsetinib
https://www.selleckchem.com/products/blu-667.html
https://pubchem.ncbi.nlm.nih.gov/compound/Pralsetinib
https://www.selleckchem.com/products/blu-667.html
https://www.blueprintmedinfo.com/uploads/ASCO-2020-ARROW-poster.pdf
https://www.researchgate.net/publication/341630464_Clinical_activity_of_the_RET_inhibitor_pralsetinib_BLU-667_in_patients_with_RET_fusion_solid_tumors
https://en.wikipedia.org/wiki/RET_inhibitor
https://en.wikipedia.org/wiki/RET_inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC6096733/
https://ascopubs.org/doi/10.1200/PO.20.00282
https://www.prnewswire.com/news-releases/lilly-announces-positive-results-for-selpercatinib-loxo-292-demonstrating-a-68-percent-objective-response-rate-and-sustained-durability-in-heavily-pretreated-ret-fusion-positive-non-small-cell-lung-cancer-300913590.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7450975/
https://www.asco.org/abstracts-presentations/ABSTRACT308449
https://www.targetedonc.com/view/selpercatinib-prompts-dramatic-response-in-ret-fusion-positive-ansplastic-thyroid-carcinoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC10006619/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: This table represents a summary of publicly available data. The exact off-target profile

can vary depending on the specific assay conditions and the kinase panel used. Researchers

are encouraged to consult the primary literature for detailed experimental data. The lack of

extensive public data on AD80's off-targets highlights its preclinical stage.

Experimental Protocols
The determination of a kinase inhibitor's off-target profile is crucial for its development and

clinical application. Several key experimental methodologies are employed for this purpose.

Kinase Inhibition Assays (e.g., KINOMEscan®)
Principle: These assays are designed to measure the binding affinity of a test compound to a

large panel of purified, recombinant kinases. The most common format is a competitive binding

assay.

General Protocol Outline:

Immobilization: A proprietary ligand for the kinase's ATP binding site is immobilized on a solid

support (e.g., beads).

Competition: The kinase of interest and the test compound are incubated with the

immobilized ligand. The test compound competes with the immobilized ligand for binding to

the kinase's active site.

Quantification: The amount of kinase bound to the solid support is quantified, typically using

a quantitative PCR (qPCR) readout of a DNA tag linked to the kinase.

Data Analysis: The amount of kinase bound to the support is inversely proportional to the

affinity of the test compound for the kinase. The results are often reported as the dissociation

constant (Kd) or the percentage of kinase remaining bound at a specific concentration of the

inhibitor.

The KINOMEscan® platform, for example, can screen compounds against over 400 human

kinases to provide a comprehensive selectivity profile[25][26][27][28][29].

Cellular Thermal Shift Assay (CETSA®)
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Principle: CETSA® is a biophysical method that assesses the target engagement of a drug

within a cellular environment. The principle is based on the observation that the binding of a

ligand (drug) to its target protein increases the protein's thermal stability.

General Protocol Outline:

Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

Heating: The treated cells are heated to a range of temperatures.

Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated

from the precipitated, denatured proteins by centrifugation.

Protein Quantification: The amount of the target protein remaining in the soluble fraction is

quantified using methods like Western blotting or mass spectrometry.

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a

function of temperature. A shift in the melting curve to a higher temperature in the presence

of the compound indicates target engagement and stabilization. This method can be adapted

to a high-throughput format[30][31][32][33][34].

Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparative

analysis of kinase inhibitor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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